RF-A Gasoline(Technical)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

RF-A Gasoline (Technical) is a high-performance fuel commonly used in aviation and military applications. It is a complex mixture of hydrocarbons designed to meet the specific requirements of aircraft engines. This compound is known for its high energy content and stability, making it suitable for demanding environments.

Aplicaciones Científicas De Investigación

RF-A Gasoline (Technical) has a wide range of scientific research applications:

Chemistry: It is used as a reference fuel in various analytical techniques, including chromatography and spectroscopy.

Biology: Researchers use it to study the effects of hydrocarbons on biological systems.

Medicine: It serves as a model compound for studying the pharmacokinetics and toxicology of hydrocarbons.

Industry: RF-A Gasoline is used in the development and testing of new fuel formulations and engine technologies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

RF-A Gasoline (Technical) is produced through a variety of synthesis and extraction methods. The preparation involves the refining of crude oil, followed by the blending of various hydrocarbon fractions to achieve the desired properties. The refining process includes distillation, catalytic cracking, and reforming to produce high-octane components.

Industrial Production Methods

In industrial settings, RF-A Gasoline (Technical) is produced in large quantities using advanced refining techniques. The process begins with the distillation of crude oil to separate it into different fractions. These fractions are then subjected to catalytic cracking to break down larger molecules into smaller, more useful ones. The resulting products are further refined and blended to produce the final gasoline .

Análisis De Reacciones Químicas

Types of Reactions

RF-A Gasoline (Technical) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its performance and stability.

Common Reagents and Conditions

Oxidation: RF-A Gasoline can undergo oxidation reactions in the presence of oxygen, leading to the formation of peroxides and other oxidation products.

Reduction: Reduction reactions can occur under specific conditions, such as the presence of reducing agents like hydrogen.

Substitution: Substitution reactions involve the replacement of hydrogen atoms in the hydrocarbon molecules with other atoms or groups, often facilitated by catalysts.

Major Products

The major products formed from these reactions include various hydrocarbons, alcohols, and other organic compounds. These products contribute to the overall performance and stability of the gasoline .

Mecanismo De Acción

The mechanism of action of RF-A Gasoline (Technical) involves its combustion in engines to produce energy. The hydrocarbons in the gasoline react with oxygen in the air to produce carbon dioxide, water, and energy. This process is facilitated by the high energy content and stability of the gasoline, which ensures efficient combustion and energy release .

Comparación Con Compuestos Similares

RF-A Gasoline (Technical) is unique compared to other similar compounds due to its specific formulation and high performance. Similar compounds include:

Aviation Gasoline (Avgas): Used in piston-engine aircraft, Avgas has a different composition and performance characteristics.

Jet Fuel: Used in jet engines, jet fuel has a higher energy content and different chemical properties.

Automotive Gasoline: Used in cars, automotive gasoline has a different formulation to meet the requirements of automotive engines .

RF-A Gasoline (Technical) stands out due to its high stability, energy content, and suitability for demanding applications in aviation and military settings.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for RF-A Gasoline(Technical) involves the alkylation of isobutane with a mixture of olefins in the presence of a catalyst.", "Starting Materials": [ "Isobutane", "Olefins mixture" ], "Reaction": [ "The isobutane and olefins mixture are fed into a reactor vessel.", "A catalyst, typically a mixture of hydrofluoric acid and sulfuric acid, is added to the reactor.", "The reaction takes place at high temperature and pressure, typically around 100-150°C and 10-20 bar.", "The alkylation reaction results in the formation of RF-A Gasoline(Technical), which is then separated from the catalyst and other byproducts.", "The separated RF-A Gasoline(Technical) is then further processed to remove impurities and improve its properties." ] } | |

Número CAS |

8006-61-9 |

Fórmula molecular |

C18H18 |

Sinónimos |

RF-A Gasoline |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

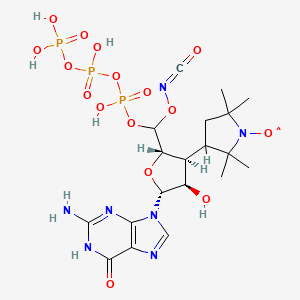

![[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate](/img/structure/B1165811.png)